molecular formula C14H16N2O4S B3138304 N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide CAS No. 451460-02-9

N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide

Cat. No. B3138304
CAS RN: 451460-02-9
M. Wt: 308.35 g/mol
InChI Key: VTPAKCGQCUMCNI-UHFFFAOYSA-N
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Description

“N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide” is a chemical compound with the CAS number 451460-02-9 . It is also known by several synonyms, including N-cyclohexyl-2,3-diketo-indoline-5-sulfonamide, N-cyclohexyl-2,3-dioxo-1H-indole-5-sulfonamide, and N-cyclohexyl-2,3-dioxo-5-indolinesulfonamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Sulfonamides represent a significant class of compounds with a broad spectrum of pharmacological activities due to the presence of the primary sulfonamide moiety. These compounds have been extensively used in medicine, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, COX2 inhibitors, and more recently, in the treatment of cancer and as diagnostic tools. Their diverse biological properties, ranging from antibacterial to antitumor activities, highlight the versatility and importance of the sulfonamide group in drug discovery and development (Carta, Scozzafava, & Supuran, 2012).

Sulfonamides in Drug Discovery

Recent advancements in sulfonamide research have focused on the development of compounds with specific biological targets, such as tyrosine kinase inhibitors for cancer therapy and inhibitors of various enzymes implicated in diseases. These efforts underscore the ongoing need for novel sulfonamides that can act as selective drugs for conditions like glaucoma, cancer, and microbial infections. The structural flexibility of sulfonamides allows for the creation of a wide range of derivatives, offering a rich source of new therapeutic agents (Gulcin & Taslimi, 2018).

Sulfonamides in Environmental and Analytical Sciences

Sulfonamides have also been the focus of environmental science research, particularly in the study of their persistence and effects in the environment. The environmental presence of sulfonamides, derived mainly from agricultural activities, poses challenges due to their impact on microbial populations and potential human health hazards. This has spurred research into analytical methods for detecting sulfonamides in various matrices and understanding their environmental fate (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Mechanism of Action

While the specific mechanism of action for “N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide” is not provided, sulfonamides, a group of compounds to which this compound belongs, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

properties

IUPAC Name

N-cyclohexyl-2,3-dioxo-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c17-13-11-8-10(6-7-12(11)15-14(13)18)21(19,20)16-9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPAKCGQCUMCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191897
Record name N-Cyclohexyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

451460-02-9
Record name N-Cyclohexyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451460-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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